

Unraveling "Antibacterial Agent 103": A Technical Guide to Three Distinct Developmental Histories

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antibacterial agent 103*

Cat. No.: *B15140948*

[Get Quote](#)

A deep dive into the discovery, mechanism of action, and clinical development of NXL103, AB103, and FA103, three disparate agents unified by a common numerical designation in scientific literature. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of these distinct therapeutic candidates, presenting key quantitative data, detailed experimental protocols, and visual representations of their biological pathways and experimental workflows.

The designation "**Antibacterial agent 103**" does not refer to a single entity but has been used in scientific literature to describe at least three different investigational drugs: NXL103, a streptogramin antibiotic; AB103, a CD28 antagonist peptide for sepsis; and FA103, a novel difluoroquinolone. This guide will elucidate the individual discovery and development history of each of these agents.

NXL103: An Oral Streptogramin for Resistant Gram-Positive Infections

NXL103 is an oral streptogramin antibiotic developed by Novexel. It is a combination of two synergistic components: linopristin (a streptogramin B) and flopristin (a streptogramin A).^[1] This combination is designed to overcome resistance to other classes of antibiotics.

Discovery and Development History

The development of NXL103 was driven by the need for new oral antibiotics effective against multi-drug resistant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA). Streptogramins, a class of antibiotics that inhibit bacterial protein synthesis, offered a promising avenue. NXL103 entered Phase II clinical trials to evaluate its efficacy and safety in treating community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI).

Quantitative Data

Table 1: Clinical Efficacy of NXL103 in Community-Acquired Pneumonia (Phase II)

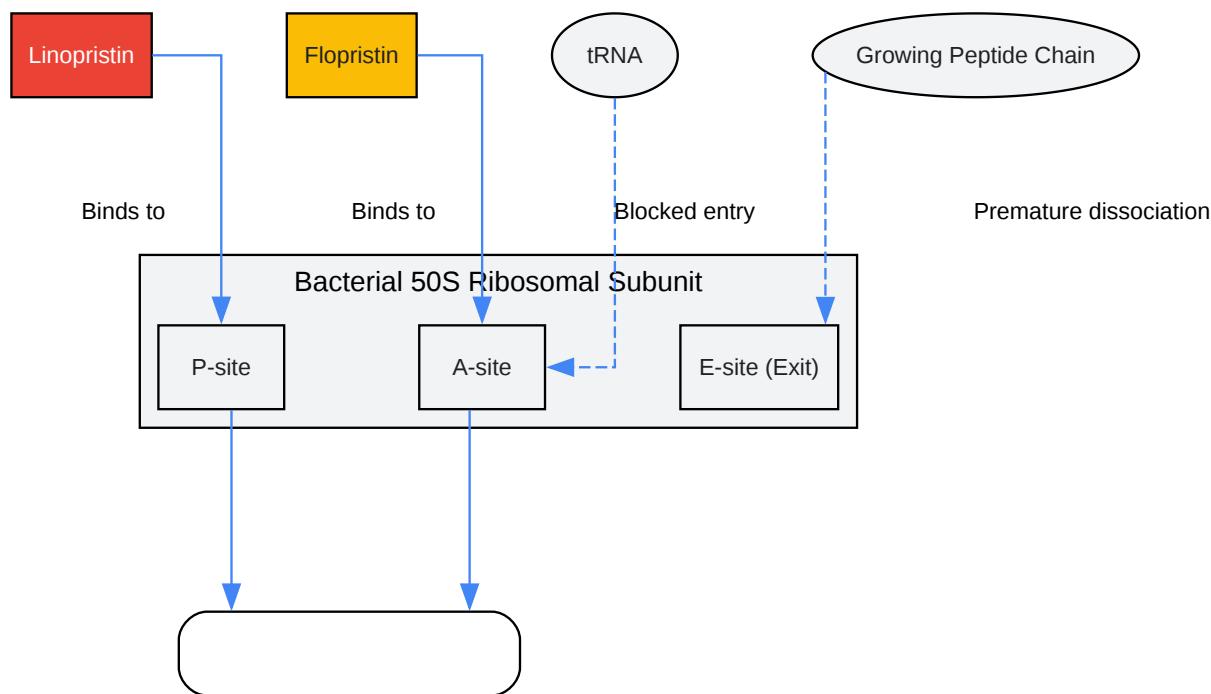

Treatment Group	Dosage	Clinical Response Rate
NXL103	500 mg twice daily	91.4%
NXL103	600 mg twice daily	94.7%
Amoxicillin	1000 mg three times daily	88.5%

Table 2: Design of Phase II Clinical Trial of NXL103 in ABSSSI (NCT00949130)

Parameter	Details
Condition	Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Intervention	NXL103 (500 mg twice daily)
Comparator	Linezolid (600 mg twice daily)
Enrollment	180 patients (120 NXL103, 60 Linezolid)
Primary Endpoint	Clinical outcome at the Test of Cure (TOC) visit (7 days post-therapy)
Treatment Duration	10 to 14 days

Mechanism of Action

NXL103's two components, linopristin and flopristin, act synergistically to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This dual-binding mechanism makes it difficult for bacteria to develop resistance.[\[1\]](#)

[Click to download full resolution via product page](#)

Figure 1: Synergistic inhibition of the bacterial 50S ribosomal subunit by NXL103 components.

Experimental Protocols

In Vitro Synergy Testing (Checkerboard Assay):

A checkerboard microdilution assay is used to assess the synergistic activity of linopristin and flopristin.

- Preparation of Antibiotics: Stock solutions of linopristin and flopristin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
- Plate Setup: A 96-well microtiter plate is prepared with dilutions of linopristin along the x-axis and dilutions of flopristin along the y-axis, creating a matrix of concentration combinations.

- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., *S. aureus*) to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: The plate is incubated at 35-37°C for 18-24 hours.
- Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine synergy ($FICI \leq 0.5$), additivity ($0.5 < FICI \leq 4$), or antagonism ($FICI > 4$).

AB103: A Modulator of the Immune Response in Sepsis

AB103 is a novel CD28 antagonist peptide developed by Atox Bio for the treatment of severe infections and sepsis. Unlike traditional antibiotics, AB103 modulates the host's immune response to infection.[\[2\]](#)

Discovery and Development History

The development of AB103 stemmed from research into the role of the T-cell co-stimulatory molecule CD28 in the hyper-inflammatory response characteristic of sepsis. By antagonizing CD28 signaling, AB103 aims to dampen the excessive inflammatory cascade without compromising the ability to clear the pathogen.[\[2\]](#) AB103 has undergone Phase I, II, and III clinical trials for necrotizing soft tissue infections (NSTI), a severe form of sepsis.[\[3\]](#)[\[4\]](#)

Quantitative Data

Table 3: Efficacy of AB103 in a Murine Sepsis Model (Cecal Ligation and Puncture)[\[2\]](#)

Treatment Group	Administration Time (post-CLP)	Survival Rate
AB103 (5 mg/kg)	12 hours	100%
AB103 (5 mg/kg)	24 hours	62.2%
Moxifloxacin alone	12 hours	25%

Table 4: Key Outcomes of the Phase III ACCUTE Trial of AB103 in NSTI (NCT02469857)[\[4\]](#)

Outcome	AB103 (Reltecimod)	Placebo	p-value
28-day Mortality (mITT)	15%	15%	-
NICCE Success (mITT)	48.6%	39.9%	0.135
NICCE Success (PP)	54.3%	40.3%	0.021
Resolution of Organ Dysfunction (mITT)	65.1%	52.6%	0.041
Resolution of Organ Dysfunction (PP)	70.9%	53.4%	0.005

Abbreviations: mITT: modified Intent-to-Treat; PP: Per-Protocol; NICCE: Necrotizing Infection Clinical Composite Endpoint

Mechanism of Action

AB103 acts by modulating the CD28 signaling pathway in T-cells. By antagonizing the CD28 receptor, it reduces the production of pro-inflammatory cytokines, thereby mitigating the systemic inflammatory response syndrome (SIRS) associated with sepsis.[\[2\]](#)

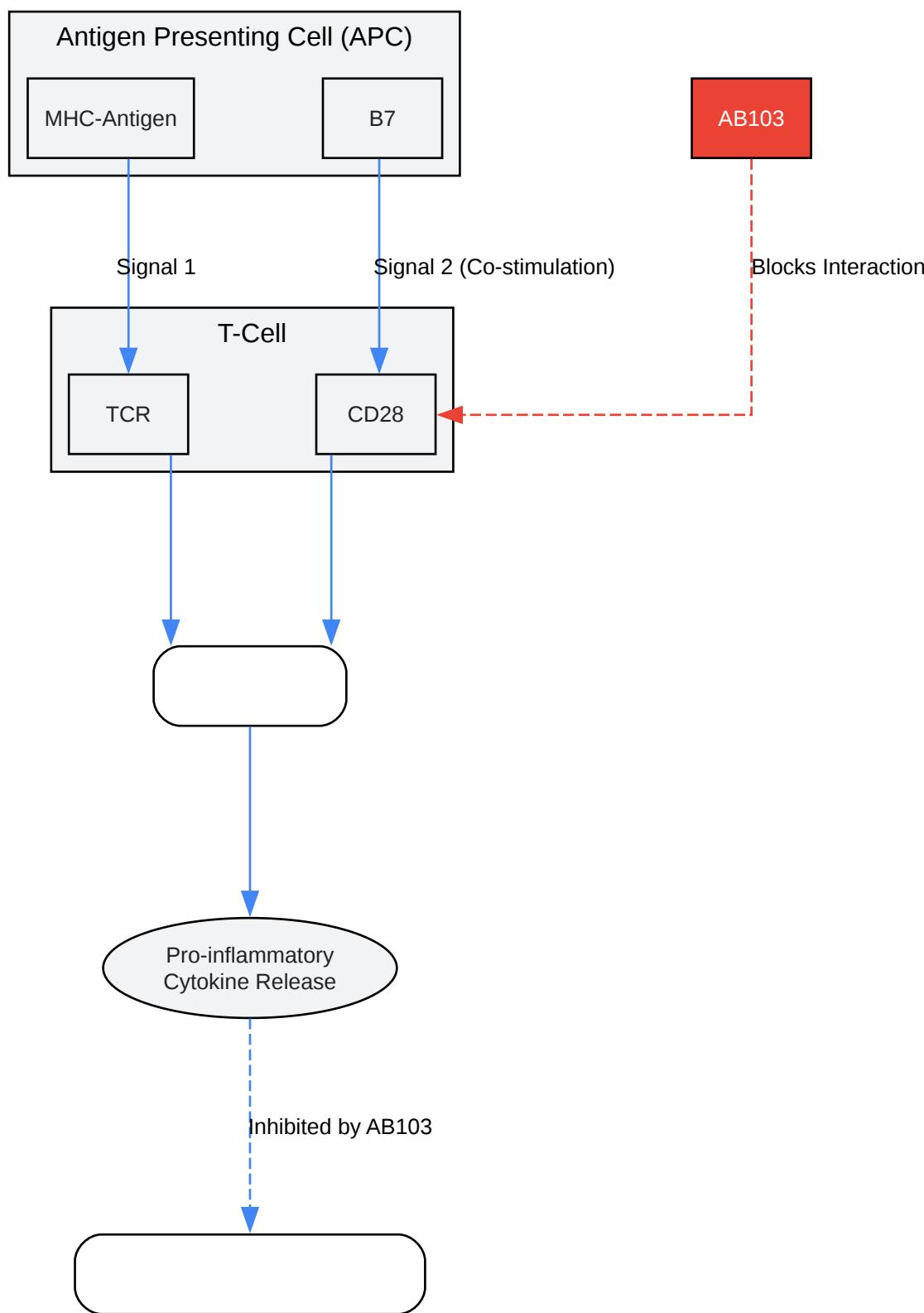

[Click to download full resolution via product page](#)

Figure 2: AB103 modulates T-cell activation by antagonizing the CD28 co-stimulatory signal.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model of Sepsis:

The CLP model is a widely used animal model that mimics human polymicrobial sepsis.

- Anesthesia: Mice are anesthetized using an appropriate anesthetic agent.
- Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve.
- Puncture: The ligated cecum is punctured once or twice with a needle of a specific gauge to induce sepsis. The severity of sepsis can be modulated by the needle size and the number of punctures.
- Closure: The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
- Fluid Resuscitation and Analgesia: Post-operative fluid resuscitation and analgesia are administered.
- Monitoring: Animals are monitored for signs of sepsis and survival over a defined period.

Measurement of Cytokine Levels (ELISA):

- Sample Collection: Blood or peritoneal lavage fluid is collected from septic animals.
- ELISA Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF- α , IL-6).
- Blocking: The plate is blocked to prevent non-specific binding.
- Sample and Standard Incubation: Samples and a standard curve of known cytokine concentrations are added to the plate and incubated.
- Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin.

- Substrate Addition and Reading: A substrate is added to produce a colorimetric reaction, and the absorbance is read using a plate reader. Cytokine concentrations in the samples are determined by comparison to the standard curve.

FA103: A Novel Difluoroquinolone with Broad-Spectrum Activity

FA103 is a new difluoroquinolone with a perhydrodiazepinone moiety at the C-7 position.[\[5\]](#) It has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.

Discovery and Development History

The discovery of FA103 is part of the ongoing effort to develop new quinolone antibiotics with improved activity, particularly against Gram-positive bacteria, and to overcome resistance to existing quinolones. The synthesis of FA103, with its unique seven-membered ring at the C-7 position, represents a novel structural modification in this class of antibiotics.[\[5\]](#)

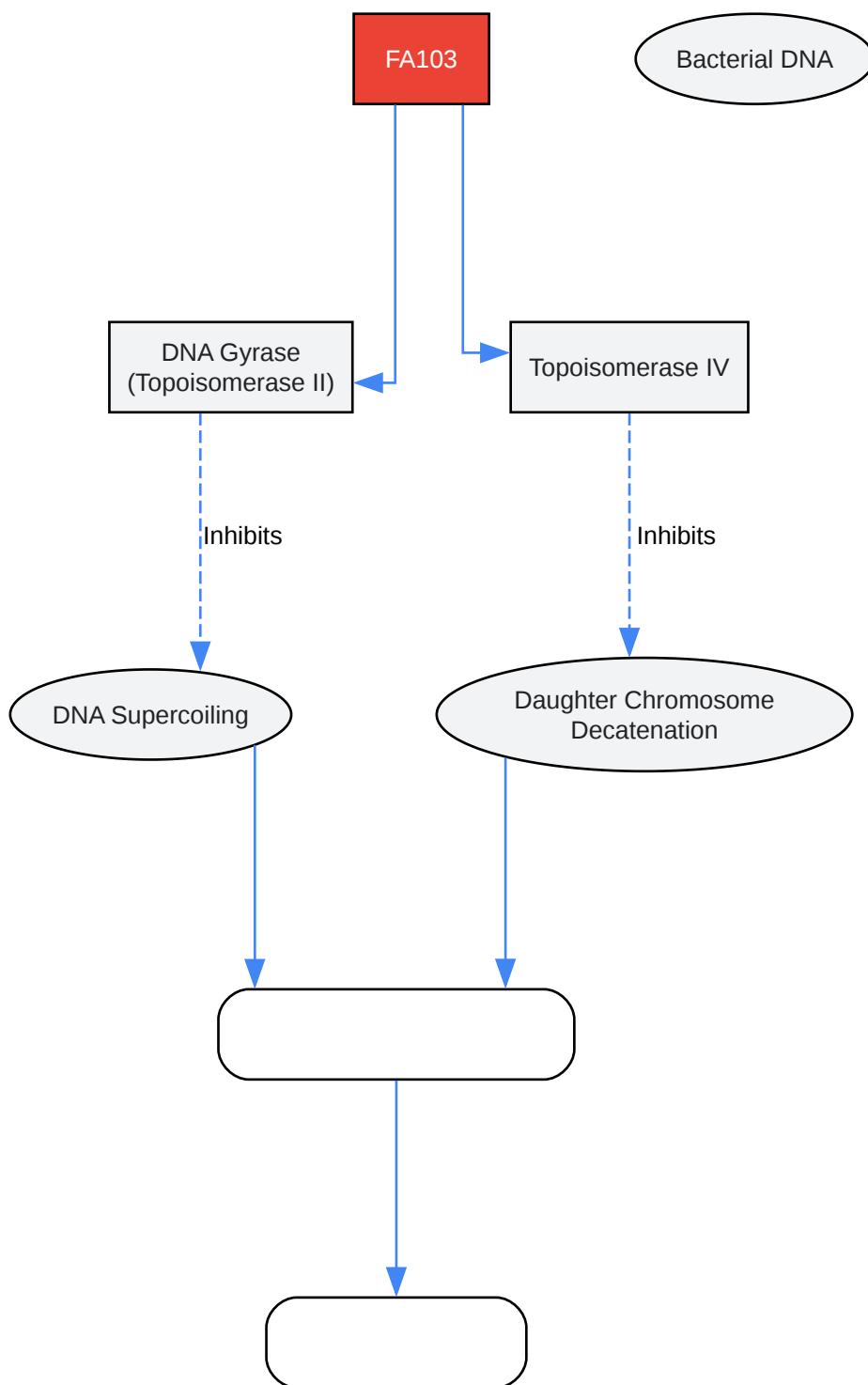

Quantitative Data

Table 5: In Vitro Activity (MIC, $\mu\text{g/mL}$) of FA103 and Comparator Quinolones[\[5\]](#)

Organism	FA103	Ofloxacin	Norfloxacin	Sparfloxacin
Staphylococcus aureus 209P	0.1	0.39	0.78	0.1
Staphylococcus epidermidis IFO12993	0.1	0.39	0.78	0.1
Bacillus subtilis ATCC6633	0.05	0.39	0.78	0.1
Escherichia coli NIHJ	≤0.025	0.1	0.2	0.05
Klebsiella pneumoniae PCI602	≤0.025	0.2	0.39	0.1
Pseudomonas aeruginosa IFO3445	0.39	1.56	1.56	0.78

Mechanism of Action

Like other quinolones, FA103 is presumed to exert its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, FA103 leads to bacterial cell death.

[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of action of FA103 via inhibition of bacterial topoisomerases.

Experimental Protocols

General Synthesis of 5-amino-1-cyclopropyl-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid derivatives:

The synthesis of FA103 involves a multi-step process, likely starting from a substituted aniline and involving the construction of the quinolone core followed by the addition of the perhydrodiazepinone side chain. A general approach for similar compounds is as follows:

- Condensation: Reaction of a substituted aniline with diethyl ethoxymethylenemalonate.
- Cyclization: Thermal cyclization of the resulting intermediate to form the quinolone ring system.
- Esterification and N-alkylation: Introduction of the cyclopropyl group at the N-1 position.
- Nucleophilic Substitution: Reaction with the appropriate perhydrodiazepinone to introduce the C-7 side chain.
- Saponification: Hydrolysis of the ester to yield the final carboxylic acid product.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination:

- Preparation of Antibiotic Dilutions: A serial two-fold dilution of FA103 is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Novel Immune Modulator for Patients With Necrotizing Soft Tissue Infections (NSTI): Results of a Multicenter, Phase 3 Randomized Controlled Trial of Reltecamod (AB 103) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of FA103, a new quinolone derivative of C-7 position with 7-perhydrodiazepinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling "Antibacterial Agent 103": A Technical Guide to Three Distinct Developmental Histories]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15140948#antibacterial-agent-103-discovery-and-development-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com